molecular formula C19H24N2O B8765855 2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol

2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol

Cat. No. B8765855
M. Wt: 296.4 g/mol
InChI Key: PEZATUMKVOFZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(((1-Benzylpiperidin-4-yl)amino)methyl)phenol

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[[(1-benzylpiperidin-4-yl)amino]methyl]phenol

InChI

InChI=1S/C19H24N2O/c22-19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20,22H,10-15H2

InChI Key

PEZATUMKVOFZTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this reference example, 9.76 g of salicylaldehyde, 15.12 g of 1-benzyl-4-amino-piperidine and 100 ml of methanol are mixed and stirred at room temperature for one hour. While the resultant mixture is cooled with ice, 3.2 g of sodium borohydride is added thereto over a period of one hour and 30 minutes. Then, the mixture is stirred at room temperature for 2 hours. The resultant reaction mixture is poured into 1 l of ice water. The light yellow crystals deposited are separated by filtration and then dissolved in 200 ml of ethyl acetate. The ethyl acetate solution is washed with a saturated aqueous sodium chloride, dried and subsequently concentrated under reduced pressure to obtain 19.0 g of light yellow crystals. The crystals are recrystallized from ethanol to obtain 12.0 g of the desired product.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
15.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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